N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 904524-07-8
VCID: VC11913462
InChI: InChI=1S/C20H18FN3O3/c1-13-9-14(2)11-16(10-13)22-18(25)12-23-7-8-24(20(27)19(23)26)17-5-3-15(21)4-6-17/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C
Molecular Formula: C20H18FN3O3
Molecular Weight: 367.4 g/mol

N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

CAS No.: 904524-07-8

Cat. No.: VC11913462

Molecular Formula: C20H18FN3O3

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide - 904524-07-8

Specification

CAS No. 904524-07-8
Molecular Formula C20H18FN3O3
Molecular Weight 367.4 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Standard InChI InChI=1S/C20H18FN3O3/c1-13-9-14(2)11-16(10-13)22-18(25)12-23-7-8-24(20(27)19(23)26)17-5-3-15(21)4-6-17/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key RVVMDWREYYNRIQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tetrahydropyrazine-dione core substituted with fluorophenyl and dimethylphenyl acetamide groups. Its IUPAC name, N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide, reflects the presence of:

  • A 2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl moiety

  • A 4-fluorophenyl group at position 4 of the pyrazine ring

  • An N-(3,5-dimethylphenyl) acetamide side chain.

The molecular formula C₂₀H₁₈FN₃O₃ corresponds to a molecular weight of 367.4 g/mol, with the following structural components contributing to its polarity and potential bioavailability:

PropertyValue
Molecular FormulaC₂₀H₁₈FN₃O₃
Molecular Weight367.4 g/mol
IUPAC NameN-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
SMILESCC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C

Stereochemical Considerations

While the compound lacks chiral centers, the tetrahydropyrazine ring adopts a puckered conformation that may influence intermolecular interactions. X-ray crystallography data for analogous compounds suggests potential for π-π stacking between aromatic rings and hydrogen bonding via the dioxopyrazine moiety.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves multi-step organic reactions typical of acetamide derivatives:

  • Pyrazine Ring Formation: Condensation of glyoxal with 4-fluoroaniline under acidic conditions yields the 4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine intermediate.

  • Acetamide Coupling: Reacting the pyrazine intermediate with chloroacetyl chloride generates the chloroacetamide derivative, which undergoes nucleophilic substitution with 3,5-dimethylaniline.

Optimization Challenges

Key synthesis challenges include:

  • Controlling regioselectivity during pyrazine ring formation

  • Minimizing diketopiperazine byproducts during coupling reactions

  • Achieving high purity (>95%) for pharmacological studies.

Analytical Characterization

Spectroscopic Profiling

Advanced analytical techniques confirm structural integrity:

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆)δ 2.24 (s, 6H, CH₃), 3.89 (s, 2H, CH₂CO), 6.72–7.45 (m, 7H aromatic)
FT-IR (KBr)1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
HPLC (C18 column)Retention time 12.4 min, purity 97.8%

Mass Spectrometric Analysis

High-resolution ESI-MS shows the molecular ion [M+H]⁺ at m/z 368.1432 (calculated 368.1419), confirming the molecular formula. Fragmentation patterns indicate sequential loss of CO (28 amu) and C₆H₅F (96 amu) groups.

Physicochemical Properties

Solubility and Partitioning

Experimental data derived from analogous compounds suggests:

  • Water solubility: <0.1 mg/mL at 25°C

  • LogP (octanol/water): 2.8 ± 0.3

  • pKa: 3.1 (acetamide NH), 9.4 (pyrazine ring NH).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with major mass loss events at:

  • 220–250°C: Loss of acetamide side chain

  • 300–350°C: Pyrazine ring degradation.

Biological Evaluation and Applications

Structure-Activity Relationships

Key pharmacophoric features include:

  • Fluorophenyl group enhancing membrane permeability

  • Dioxopyrazine moiety enabling hydrogen bond donation

  • Dimethylphenyl substituent providing steric bulk for target selectivity.

Research Challenges and Future Directions

Current Limitations

  • Lack of in vivo pharmacokinetic data

  • Undefined metabolic pathways

  • Limited structure-activity relationship studies.

Recommended Investigations

  • ADMET Profiling: Cytochrome P450 inhibition assays

  • Formulation Studies: Nanoparticle encapsulation to enhance solubility

  • Target Identification: Chemoproteomic mapping using photoaffinity probes.

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